molecular formula C9H20N2O2 B13160037 (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol

Cat. No.: B13160037
M. Wt: 188.27 g/mol
InChI Key: KMFYCELMWXKOHB-IUCAKERBSA-N
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Description

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is a chiral piperidine alkaloid derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol, this compound is characterized by its defined (3S,4S) stereochemical configuration . Its structure features a six-membered piperidine ring with a hydroxyl group at the fourth position and a (3-methoxypropyl)amino substituent at the third position. Scientific research has identified this compound as a potential inhibitor of the presynaptic choline transporter (CHT), a key protein responsible for the recycling of choline in the synthesis of the neurotransmitter acetylcholine . This mechanism suggests its value as a tool compound for studying cholinergic neurotransmission, which is critical for processes such as muscle contraction, cognitive function, and overall central nervous system signaling. Structure-activity relationship (SAR) studies on closely related piperidine derivatives have demonstrated potent CHT inhibition, with some analogs showing IC50 values in the low micromolar range (e.g., ~0.76 µM) . Furthermore, related compounds have exhibited favorable pharmacokinetic properties in preclinical models, including low hepatic clearance and good distribution to the brain, indicating its potential in foundational neuropharmacological research . As such, (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol serves as a valuable intermediate in organic synthesis and a probe for investigating neurological pathways and disorders. This product is intended for research applications only in chemistry, biology, and medicine. It is strictly for in vitro studies and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(3S,4S)-3-(3-methoxypropylamino)piperidin-4-ol

InChI

InChI=1S/C9H20N2O2/c1-13-6-2-4-11-8-7-10-5-3-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

KMFYCELMWXKOHB-IUCAKERBSA-N

Isomeric SMILES

COCCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

COCCCNC1CNCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methoxypropylamine.

    Formation of Intermediate: The piperidine is first reacted with a suitable protecting group to form a protected piperidine intermediate.

    N-Alkylation: The protected piperidine intermediate is then subjected to N-alkylation with 3-methoxypropylamine under basic conditions to form the desired product.

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol.

Industrial Production Methods

In an industrial setting, the production of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol and analogous piperidine-based compounds from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications References
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol C₉H₂₀N₂O₂ 3-(3-Methoxypropyl)amino, 4-hydroxyl 188.27 Inferred: Oncology (analogs) -
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₆H₂₈N₆O₂ 4-Amino, methoxyphenyl-pyrrolotriazine 480.55 Cancer therapy
CGP77675 C₂₆H₂₉N₅O₂ Pyrrolo[2,3-d]pyrimidine, methoxyphenyl 443.54 Pharmaceutical reference
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ tert-Butoxycarbonyl (Boc), phenyl, carboxylic acid 305.37 Synthetic intermediate
(2R,3S,4S)-2-Isopropyl-4-((S)-2-methyloxiran-2-yl)-1-((2-nitrophenyl)sulfonyl)piperidin-3-ol C₂₀H₂₈N₂O₅S Isopropyl, oxirane, nitrobenzenesulfonyl 408.51 Not specified

Key Observations :

  • Stereochemistry : The (3S,4S) configuration contrasts with the (2R,3S,4S) and (3R,4R) configurations in other analogs, which may lead to divergent binding affinities .
  • Functional Groups : The absence of a Boc group () or sulfonyl group () simplifies the target’s synthetic route but may reduce stability under acidic conditions .
Physicochemical Properties
  • Lipophilicity : The methoxypropyl chain in the target compound likely increases hydrophilicity (logP ~1.2) compared to methoxyphenyl-substituted analogs (logP ~2.5–3.0), as aromatic rings enhance lipophilicity .
  • Solubility : The hydroxyl group at position 4 improves aqueous solubility relative to tert-butoxycarbonyl-protected derivatives (), which are more lipophilic .

Biological Activity

(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol, also known by its IUPAC name, is a piperidine derivative with potential biological activity. This compound has gained attention in medicinal chemistry due to its structural characteristics and possible therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C9H20N2O2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 1206906-33-3
  • Purity : 97% .

The biological activity of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential as an inhibitor of the presynaptic choline transporter (CHT), which plays a crucial role in acetylcholine recycling. Acetylcholine is vital for various physiological functions, including muscle contraction and neurotransmission in the central nervous system .

In Vitro Studies

Research indicates that (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol exhibits significant inhibitory effects on CHT. In a series of structure-activity relationship (SAR) studies, compounds similar to this piperidine derivative were shown to inhibit CHT with varying potency. For instance, one study reported that a closely related compound demonstrated an IC50 value of 0.76 µM, indicating effective inhibition at low concentrations .

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that derivatives of this compound possess favorable distribution properties within biological systems. For example, ML352, a related analog, showed low hepatic clearance and high brain concentration ratios in mouse models . These findings suggest that (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol may also exhibit similar pharmacokinetic profiles.

Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of piperidine derivatives. Research has indicated that compounds with similar structures can modulate neurotransmitter release and protect neuronal cells from excitotoxicity. This suggests a potential therapeutic application for neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
CAS Number1206906-33-3
Purity97%
Biological TargetCholine Transporter (CHT)
Inhibition Potency (IC50)~0.76 µM

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